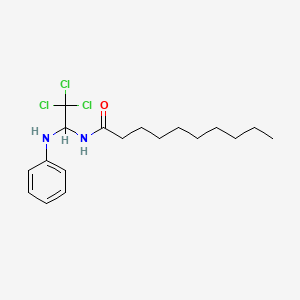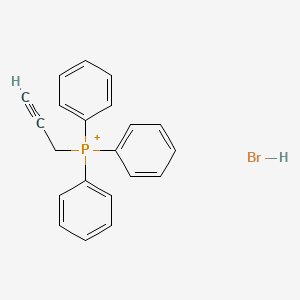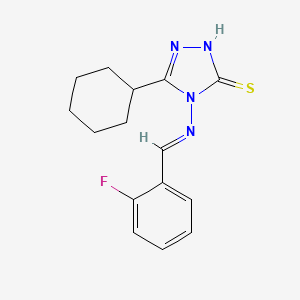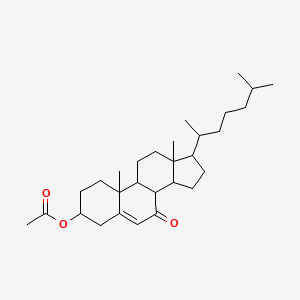
N-(1-Anilino-2,2,2-trichloroethyl)decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Anilino-2,2,2-trichloroethyl)decanamide: is a synthetic organic compound with the molecular formula C18H27Cl3N2O and a molecular weight of 393.788 g/mol . This compound is characterized by the presence of an anilino group, a trichloroethyl group, and a decanamide chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anilino-2,2,2-trichloroethyl)decanamide typically involves the reaction of 1-anilino-2,2,2-trichloroethane with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-Anilino-2,2,2-trichloroethane+Decanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up by maintaining stringent control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1-Anilino-2,2,2-trichloroethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids and amides
Reduction: Formation of less chlorinated or ethyl-substituted derivatives
Substitution: Formation of azido, thiol, or other substituted derivatives
科学的研究の応用
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including its potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic applications, such as in drug development.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
作用機序
The mechanism of action of N-(1-Anilino-2,2,2-trichloroethyl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The anilino group may interact with aromatic residues in proteins, affecting their activity. The decanamide chain can influence the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.
類似化合物との比較
Similar Compounds
- N-(1-Anilino-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is unique due to its long decanamide chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This differentiates it from other similar compounds with shorter or different substituent chains, affecting its reactivity and biological activity.
特性
CAS番号 |
302954-41-2 |
|---|---|
分子式 |
C18H27Cl3N2O |
分子量 |
393.8 g/mol |
IUPAC名 |
N-(1-anilino-2,2,2-trichloroethyl)decanamide |
InChI |
InChI=1S/C18H27Cl3N2O/c1-2-3-4-5-6-7-11-14-16(24)23-17(18(19,20)21)22-15-12-9-8-10-13-15/h8-10,12-13,17,22H,2-7,11,14H2,1H3,(H,23,24) |
InChIキー |
AKUFSAACBJSLTM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077959.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077976.png)


![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate](/img/structure/B15078002.png)

![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078008.png)

![(5E)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078021.png)
